molecular formula C22H26N2O3 B2962689 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005292-82-9

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2962689
CAS RN: 1005292-82-9
M. Wt: 366.461
InChI Key: JOXCFLQIXNGFNP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the tetrahydroquinoline family and is known for its unique chemical structure and properties.

Scientific Research Applications

Mechanistic Insights and Reaction Pathways

  • The study of Bischler–Napieralski isoquinoline synthesis highlighted abnormal products in reactions involving N-[2-(4-methoxyphenyl)ethyl]benzamides, leading to insights into reaction mechanisms and the formation of dihydroisoquinolines (Doi, Shirai, & Sato, 1997).

Synthetic Methodologies

  • Research on the synthesis of pyrimidoaporphines through the reaction of 1-benzyl-3,4-dihydroisoquinolines with ethoxycarbonyl isocyanate demonstrated the potential for creating novel compounds with a pyrimidoisoquinoline structure, showcasing the versatility of isoquinoline derivatives in synthetic chemistry (Lenz, 1984).
  • The development of a methodology for high yield synthesis of isoquinolones from benzamides and alkynes via oxidative C-H activation of benzamides has expanded the toolkit for constructing polycyclic amides and furthering chemical synthesis capabilities (Song et al., 2010).

Ligand Binding Studies

  • Methoxylated tetrahydroisoquinolinium derivatives were evaluated for their affinity for apamin-sensitive binding sites, highlighting the potential of tetrahydroisoquinoline derivatives in modulating ion channel activity and offering a foundation for further pharmacological exploration (Graulich et al., 2006).

Advanced Materials and Molecular Design

  • Arylamides hybrids of high-affinity σ2 receptor ligands were explored as tools for the development of PET radiotracers, indicating the role of isoquinoline derivatives in the advancement of diagnostic tools in medicine (Abate et al., 2011).

properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-19-10-7-16(8-11-19)21(25)23-18-9-12-20-17(14-18)6-5-13-24(20)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXCFLQIXNGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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